molecular formula C17H18N4O3S2 B14920044 ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14920044
M. Wt: 390.5 g/mol
InChI Key: AUNFBNTWQWALFL-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes benzimidazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with thiazole carboxylates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)PROPANOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[2-(1H-benzimidazol-2-ylsulfanyl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18N4O3S2/c1-4-24-15(23)13-9(2)18-16(26-13)21-14(22)10(3)25-17-19-11-7-5-6-8-12(11)20-17/h5-8,10H,4H2,1-3H3,(H,19,20)(H,18,21,22)

InChI Key

AUNFBNTWQWALFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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